![molecular formula C26H21N3O3S B3710156 N-[[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-1-benzofuran-2-carboxamide CAS No. 428504-83-0](/img/structure/B3710156.png)
N-[[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-1-benzofuran-2-carboxamide
Overview
Description
N-[[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives.
Preparation Methods
The synthesis of N-[[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-1-benzofuran-2-carboxamide typically involves the use of 2-aminophenol as a precursor. The synthetic route includes the cyclization of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2.1. Hydrolysis/Aminolysis of Carbamothioyl Group
The carbamothioyl moiety (-NHCOS-) is reactive under basic or acidic conditions, undergoing hydrolysis to form carboxylic acids or amines. For example:
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Basic Hydrolysis : Reaction with aqueous NaOH may convert the carbamothioyl group to a carboxylate salt, releasing H₂S .
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Aminolysis : Substitution with primary/secondary amines replaces the thioamide with an amide, as seen in transamidation protocols .
2.2. Electrophilic Aromatic Substitution
The benzoxazole and benzofuran rings may undergo electrophilic substitution, depending on directing groups. For benzoxazole, the heteroatom directs substitution to specific positions. For benzofuran, activating groups (e.g., -NHCO-) could facilitate electrophilic reactions .
2.3. Cross-Coupling Reactions
The benzofuran’s C3 position (if activated) may participate in palladium-catalyzed coupling reactions (Suzuki, Heck), analogous to methods used for benzofuran-2-carboxamides .
Table 2: Functionalization Reactions
3.1. Palladium-Catalyzed C–H Activation
For C–H arylation, a Pd(II)/Pd(IV) catalytic cycle is proposed:
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Coordination : Pd(II) binds to the substrate’s directing group (e.g., 8-aminoquinoline).
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C–H Activation : Oxidative addition of Ar–I forms a Pd(IV) intermediate.
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Reductive Elimination : Arylation occurs, releasing the product and regenerating Pd(II) .
3.2. Transamidation Mechanism
The transamidation process involves:
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Boc Activation : Reaction with Boc₂O converts the amide to an N-acyl-Boc-carbamate.
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Aminolysis : Nucleophilic attack by an amine replaces the Boc group .
Table 3: Mechanistic Key Steps
Step | Process | Catalyst/Reagent | Source |
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C–H Activation | Pd(II) coordination → Pd(IV) intermediate | Pd(OAc)₂, Ar–I | |
Transamidation | Boc activation → aminolysis | Boc₂O, DMAP, amine |
Analytical Characterization
Key techniques for monitoring reactions include:
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TLC : Tracks reaction progress and purity.
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NMR Spectroscopy : Confirms structural integrity (e.g., aromatic protons, thioamide signals).
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Mass Spectrometry : Verifies molecular weight (e.g., molecular formula C₂₆H₂₃N₃O₃S).
Comparative Reactivity
Scientific Research Applications
Medicinal Chemistry Applications
N-[[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-1-benzofuran-2-carboxamide has been investigated for its potential therapeutic effects:
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Anticancer Activity :
- Studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, derivatives of benzofuran and benzoxazole have shown efficacy against various cancer cell lines, including colorectal carcinoma.
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Antimicrobial Properties :
- Research into benzoxazole derivatives has revealed their potential as antimicrobial agents. The presence of the carbamothioyl group enhances interactions with biological targets, potentially leading to effective treatments against bacterial and fungal infections.
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Anti-inflammatory Effects :
- Compounds containing the benzofuran structure are often explored for their anti-inflammatory properties. They may inhibit cyclooxygenase enzymes, which are crucial in mediating inflammation and pain pathways.
Biological Research Applications
The compound's unique structure allows it to interact with various biological systems:
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Enzyme Inhibition Studies :
- The compound can serve as a lead in developing enzyme inhibitors that target specific pathways involved in disease progression. This includes potential applications in treating metabolic disorders and cancers through selective inhibition of key enzymes.
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Pharmacokinetic Studies :
- Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound can provide insights into its therapeutic viability and safety profile in clinical settings.
Material Science Applications
Beyond medicinal uses, this compound may also find applications in material science:
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Organic Electronics :
- The electronic properties of benzofuran derivatives suggest potential uses in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to their ability to form charge transfer complexes.
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Polymer Chemistry :
- The incorporation of such compounds into polymers may enhance their thermal stability and mechanical properties, leading to the development of advanced materials for various industrial applications.
Case Study 1: Anticancer Efficacy
A study conducted on a series of benzofuran derivatives demonstrated that modifications at the nitrogen position significantly affected their cytotoxicity against human colorectal carcinoma cell lines. The tested compound exhibited IC50 values comparable to established chemotherapeutics, indicating its potential as a novel anticancer agent.
Case Study 2: Antimicrobial Activity
In another investigation focusing on the antimicrobial properties of benzoxazole derivatives, this compound was evaluated against several pathogenic strains. Results showed promising activity against Gram-positive bacteria, suggesting further exploration in drug development for infectious diseases.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, its anticancer activity may be attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
N-[[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-1-benzofuran-2-carboxamide can be compared with other benzoxazole derivatives, such as:
- N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylbenzamide
- N-[[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-2-methyl-3-nitrobenzamide
- N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide
These compounds share similar structural features but may exhibit different biological activities and properties due to variations in their functional groups and molecular structures . The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-1-benzofuran-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O3S/c1-3-16-9-11-22-20(12-16)27-25(32-22)18-10-8-15(2)19(13-18)28-26(33)29-24(30)23-14-17-6-4-5-7-21(17)31-23/h4-14H,3H2,1-2H3,(H2,28,29,30,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQPFJOFYAMZMDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)C)NC(=S)NC(=O)C4=CC5=CC=CC=C5O4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601122126 | |
Record name | N-[[[5-(5-Ethyl-2-benzoxazolyl)-2-methylphenyl]amino]thioxomethyl]-2-benzofurancarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601122126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
428504-83-0 | |
Record name | N-[[[5-(5-Ethyl-2-benzoxazolyl)-2-methylphenyl]amino]thioxomethyl]-2-benzofurancarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=428504-83-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[[[5-(5-Ethyl-2-benzoxazolyl)-2-methylphenyl]amino]thioxomethyl]-2-benzofurancarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601122126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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